molecular formula C9H11FO2S B14034441 (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane

Cat. No.: B14034441
M. Wt: 202.25 g/mol
InChI Key: BVZLSLRMOTVDSQ-UHFFFAOYSA-N
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Description

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluorine atom, two methoxy groups, and a methylsulfane group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the attachment of the methylsulfane group. One common method involves the use of electrophilic aromatic substitution reactions to introduce the fluorine and methoxy groups. The methylsulfane group can then be attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylsulfane group can participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane

Uniqueness

(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring

Properties

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

1-fluoro-2,4-dimethoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3

InChI Key

BVZLSLRMOTVDSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)SC

Origin of Product

United States

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